Ameltolide Exhibits 3-Fold Higher Molar Potency Than Phenytoin and Carbamazepine in MES Test
On a molar basis, ameltolide demonstrates three times greater activity in the maximal electroshock seizure (MES) test compared to phenytoin and carbamazepine, two well-established standard antiepileptic drugs [1]. This quantitative difference is derived from comparative pharmacological evaluation in animal epilepsy models. Ameltolide exhibits a phenytoin-like pharmacological profile with selective efficacy in the MES test while remaining inactive in the subcutaneous pentylenetetrazol (scPTZ) test [1].
| Evidence Dimension | Anticonvulsant potency in MES test |
|---|---|
| Target Compound Data | 3x more active on molar basis |
| Comparator Or Baseline | Phenytoin and carbamazepine |
| Quantified Difference | 3-fold greater activity |
| Conditions | Maximal electroshock seizure (MES) test in animal epilepsy models; molar basis comparison |
Why This Matters
The 3-fold molar potency advantage enables lower dosing requirements while maintaining equivalent seizure protection, a critical parameter for minimizing systemic exposure in preclinical studies.
- [1] Philip AE, Poupaert JH, Chevé G, Muccioli G, Lambert D, McCurdy CR. Structure–activity relationship of phenytoinergic antiepileptic drugs related to ameltolide. Medicinal Chemistry Research. 2007;16:130-135. View Source
